molecular formula C12H16O2 B8363011 3-(Isochroman-1-yl)propanol

3-(Isochroman-1-yl)propanol

Cat. No.: B8363011
M. Wt: 192.25 g/mol
InChI Key: HLBPJWKISBFRIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Isochroman-1-yl)propanol is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3-(3,4-dihydro-1H-isochromen-1-yl)propan-1-ol

InChI

InChI=1S/C12H16O2/c13-8-3-6-12-11-5-2-1-4-10(11)7-9-14-12/h1-2,4-5,12-13H,3,6-9H2

InChI Key

HLBPJWKISBFRIJ-UHFFFAOYSA-N

Canonical SMILES

C1COC(C2=CC=CC=C21)CCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-(isochroman-1-yl)propionic acid (LXXXVII, 0.5054 g, 2.45 mmol) in THF (2.8 ml) is added to an ice-cooled slurry of lithium aluminum hydride (0.1021 g, 2.69 mmol) in THF (3 ml). After the mixture had stirred for 30 min at 0°, it is quenched slowly with water (0.10 ml) water and allowed to stir for 15 min. An aqueous sodium hydroxide solution (15%, 0.10 ml) is added and again the reaction stirred 15 min. After a final addition of water (0.3 ml) the solids are removed by filtration and washed with ether. The filtrate is washed with saline, dried over magnesium sulfate and concentrated to dryness. The crude product is chromatographed on silica gel eluting with methanol/dichloromethane (2/98). The appropriate fractions are pooled and concentrated to give 3-(isochroman-1-yl)propanol (LXXXVIII), NMR (CDCl3) 1.73, 1.92, 2.11, 2.34, 2.68, 3.03, 3.66, 3.78, 4.17, 4.82 and 7.15 δ.
Quantity
0.5054 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.1021 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

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